An In-depth Technical Guide to 4-methyl-1H-indazole: Chemical Properties and Structure
An In-depth Technical Guide to 4-methyl-1H-indazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-1H-indazole is a substituted aromatic heterocyclic compound belonging to the indazole class. The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and clinically approved drugs.[1][2] Derivatives of indazole exhibit a wide array of pharmacological activities, including roles as potent kinase inhibitors for cancer therapy, anti-inflammatory agents, and antibacterials.[3][4][5] This technical guide provides a detailed overview of the chemical structure, properties, and key experimental data for 4-methyl-1H-indazole, serving as a comprehensive resource for its application in research and development.
Chemical Structure and Identification
The structure of 4-methyl-1H-indazole consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methyl group substituted at position 4. The more thermodynamically stable tautomer is the 1H-indazole form.[2]
| Identifier | Value |
| IUPAC Name | 4-methyl-1H-indazole |
| CAS Number | 3176-63-4[6][7] |
| Molecular Formula | C₈H₈N₂[7] |
| SMILES | CC1=C2C=NNC2=CC=C1[7] |
| InChI | 1S/C8H8N2/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3,(H,9,10)[7] |
Physicochemical Properties
A summary of the key physical and chemical properties for 4-methyl-1H-indazole is provided below. While extensive experimental data for this specific analogue is not widely published, the table includes reported values and data for the parent indazole compound for context.
| Property | Value |
| Molecular Weight | 132.16 g/mol [7] |
| Appearance | Orange or solid powder[6][7] |
| Melting Point | 110.0-120.0 °C[6] |
| Boiling Point | Not available (Parent Indazole: 270 °C at 743 mmHg)[8][9] |
| Solubility | Expected to be soluble in organic solvents such as DMSO. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-methyl-1H-indazole. While a complete, published dataset is scarce, the following tables outline the expected spectral characteristics based on data for closely related indazole derivatives.[10][11][12][13]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~13.0 | br s | NH (Indazole) |
| ~8.0 | s | H3 |
| ~7.5-7.0 | m | Aromatic CH (H5, H6, H7) |
| ~2.5 | s | CH₃ |
| Predicted values based on general indazole spectra in a solvent like DMSO-d₆. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~141 | C7a |
| ~134 | C3 |
| ~128 | C4 |
| ~127 | C6 |
| ~122 | C5 |
| ~121 | C3a |
| ~110 | C7 |
| ~17 | CH₃ |
| Predicted values based on general indazole spectra. |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3000 | Strong, Broad | N-H Stretch |
| 3000-2850 | Medium-Weak | C-H Stretch (Aromatic & Aliphatic) |
| 1620-1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| Predicted characteristic absorption bands. |
Mass Spectrometry (MS)
| m/z Ratio | Assignment |
| 132.16 | [M]⁺ (Molecular Ion) |
| 131.15 | [M-H]⁺ |
| Expected values for the molecular ion peak in high-resolution mass spectrometry. |
Experimental Protocols
Synthesis of 4-methyl-1H-indazole
A common and effective method for the synthesis of substituted indazoles is the diazotization of a corresponding substituted aniline, followed by intramolecular cyclization.[14][15] The following is a representative protocol for the synthesis of a methyl-nitro-indazole, which can be adapted for 4-methyl-1H-indazole starting from 3-methyl-2-nitroaniline.
Reaction Scheme:
-
Starting Material: 3-methyl-2-nitroaniline
-
Step 1 (Reduction): Reduction of the nitro group to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield 2,3-diaminotoluene.
-
Step 2 (Diazotization & Cyclization): Treatment with sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or hydrochloric acid) to form the diazonium salt, which spontaneously cyclizes to form 4-methyl-1H-indazole.
Detailed Protocol (Adapted from 3-methyl-6-nitro-1H-indazole synthesis): [14][15]
-
Diazotization: Dissolve the starting aniline derivative (1.0 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Add a concentrated aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise or all at once, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at low temperature for 15-30 minutes, then allow it to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
Instrumentation:
-
NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
IR: Spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
MS: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
IR: Analyze the solid sample directly using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.
-
MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.
Biological Activity and Applications
The indazole core is a key pharmacophore in the development of kinase inhibitors.[3][16][17] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Indazole derivatives function as ATP-competitive inhibitors by binding to the ATP-binding pocket of the kinase, often through hydrogen bonding interactions with the "hinge" region of the enzyme.[3] This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Although the specific biological targets of 4-methyl-1H-indazole are not extensively documented, its structural similarity to known kinase inhibitors suggests its potential as a scaffold or intermediate in the design of novel therapeutic agents.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of 4-methyl-1H-indazole.
Caption: Logical diagram of the role of the indazole scaffold as an ATP-competitive kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methyl-1H-indazole, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Indazole CAS#: 271-44-3 [m.chemicalbook.com]
- 9. Indazole | 271-44-3 [chemicalbook.com]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. benchchem.com [benchchem.com]
- 15. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]


